2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
Description
2-((3-(4-(Morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a synthetic quinazolinone derivative characterized by a thioacetamide linker and a phenethyl acetamide side chain. The core quinazolinone scaffold is substituted at position 3 with a 4-(morpholine-4-carbonyl)phenyl group, which introduces a morpholine ring conjugated via a carbonyl moiety. The compound is synthesized through a multi-step process involving thiolation of the quinazolinone core followed by alkylation with 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃), as described in analogous protocols for related thioacetamide-quinazolinones .
Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition, antimicrobial, and anticancer effects. The morpholine carbonyl group in this compound may improve target binding affinity in enzyme inhibition assays, as morpholine rings are common pharmacophores in drug design due to their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWONQGVXCKFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-chlorophenyl)-2-{3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl}sulfanylacetamide . Its molecular formula is , with a molecular weight of approximately 500. The structure features a quinazolinone core, morpholine group, and a phenethylacetamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinone scaffold is known for its ability to inhibit certain kinases, which are critical in cancer progression and other diseases.
- Kinase Inhibition : The compound has been shown to inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. Studies indicate that it binds irreversibly to the active site of BTK, preventing its phosphorylation activity, which is crucial for B-cell receptor signaling .
- Apoptosis Induction : In cellular studies, treatment with this compound has resulted in the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
A study evaluating the compound's anticancer properties demonstrated significant growth inhibition in several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U2932 | <30 | BTK inhibition and apoptosis induction |
| Pfeiffer | <30 | BTK inhibition and cell cycle arrest |
| MCF7 (breast cancer) | 15 | Induction of apoptosis |
Case Studies
- Study on BTK Inhibition : Liang et al. (2017) reported that the compound exhibited an IC50 value of 7 nM against BTK in KINOMEscan assays, highlighting its selectivity and potency against this target. The study also noted that it completely inhibited the activity of other kinases like BMX and JAK3 at higher concentrations .
- Apoptotic Effects : In another study involving U2932 and Pfeiffer cells, the compound was shown to trigger apoptosis through the activation of caspase pathways, leading to cell death. This suggests its potential utility in treating B-cell malignancies .
Therapeutic Potential
Given its mechanism of action and biological activity profile, this compound shows promise as a therapeutic agent in oncology, particularly for B-cell-related cancers. Further research is warranted to explore its efficacy in clinical settings.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
- Morpholine vs. Sulfamoyl Groups : The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to sulfamoylphenyl derivatives (e.g., Compound 5) due to its polar tertiary amine and carbonyl .
- Phenethyl vs. Tolyl Acetamide : The phenethyl side chain may enhance membrane permeability vs. tolyl groups, as observed in other drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
